molecular formula C8H8F2N4 B3025434 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole CAS No. 211734-87-1

5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole

Cat. No.: B3025434
CAS No.: 211734-87-1
M. Wt: 198.17 g/mol
InChI Key: JGIFDQKNJHUMCJ-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole: is a chemical compound with the molecular formula C8H8F2N4. It is an intermediate used in the preparation of pentacyclic fluoroquinolines. This compound is characterized by the presence of two fluorine atoms, a hydrazino group, and a methyl group attached to a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole typically involves the reaction of 5,6-difluoro-1-methylbenzimidazole with hydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where the hydrazino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole is used as an intermediate in the synthesis of complex organic molecules, including pentacyclic fluoroquinolines.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
  • 5,6-Difluoro-2-(isopropylsulfanyl)-1H-benzimidazole

Comparison: Compared to similar compounds, 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. The fluorine atoms also contribute to its enhanced stability and potential for pharmaceutical applications .

Properties

IUPAC Name

(5,6-difluoro-1-methylbenzimidazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c1-14-7-3-5(10)4(9)2-6(7)12-8(14)13-11/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIFDQKNJHUMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1NN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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